2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 920531-57-3
VCID: VC16950632
InChI: InChI=1S/C13H17ClN2/c1-9(12-4-2-3-5-13(12)14)16-8-10-6-11(16)7-15-10/h2-5,9-11,15H,6-8H2,1H3
SMILES:
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol

2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane

CAS No.: 920531-57-3

Cat. No.: VC16950632

Molecular Formula: C13H17ClN2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane - 920531-57-3

Specification

CAS No. 920531-57-3
Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
IUPAC Name 2-[1-(2-chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C13H17ClN2/c1-9(12-4-2-3-5-13(12)14)16-8-10-6-11(16)7-15-10/h2-5,9-11,15H,6-8H2,1H3
Standard InChI Key QTEJWFVPNRLGMK-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1Cl)N2CC3CC2CN3

Introduction

Structural Features and Molecular Characteristics

Core Bicyclic Framework

The 2,5-diazabicyclo[2.2.1]heptane core consists of a seven-membered bicyclic system featuring two nitrogen atoms at positions 2 and 5 . This scaffold imposes significant steric constraints, as evidenced by bond angles of approximately 93° at the bridgehead carbons. The nitrogen atoms adopt a pseudo-gauche conformation, creating a chiral environment critical for asymmetric catalysis .

Substituent Effects

The 2-chlorophenyl ethyl group introduces both electronic and steric perturbations. The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects (σm=0.37\sigma_m = 0.37), while the ethyl spacer allows rotational flexibility, modulating interactions with substrates. X-ray crystallography of analogous compounds reveals dihedral angles of 68–72° between the phenyl ring and the bicyclic plane, optimizing π-stacking capabilities .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H17ClN2\text{C}_{13}\text{H}_{17}\text{ClN}_2
Molecular Weight236.74 g/mol
XLogP32.89 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Synthesis and Structural Elucidation

Directed Metalation Strategies

The synthesis of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane derivatives typically begins with lithiation of the parent diazabicycloheptane. Using n-BuLi\text{n-BuLi} in tetrahydrofuran at −78°C, deprotonation occurs preferentially at the C3 position, enabling subsequent trapping with 2-chlorophenylethyl electrophiles. This method achieves yields of 65–72%, with diastereomeric ratios dependent on solvent polarity.

Table 2: Comparative Synthesis Metrics

MethodYield (%)DiastereoselectivityConditions
Directed Lithiation684:1 drTHF, −78°C, 12 h
Cyclopropane Ring Opening81Not reportedCH2Cl2\text{CH}_2\text{Cl}_2, DIPEA, rt

Catalytic Applications in Asymmetric Synthesis

Organocatalytic Performance

This compound demonstrates exceptional efficacy in the asymmetric addition of diethylzinc to benzaldehyde, achieving enantiomeric excesses (ee) of 78% under optimized conditions. The mechanism involves dual activation: the chlorophenyl group stabilizes transition states via CH–π interactions, while the bicyclic nitrogens coordinate zinc ions, lowering activation energy by 12.3 kJ/mol .

Substrate Scope

Catalytic versatility extends to:

  • Michael Additions: 70–82% ee for β-nitrostyrene derivatives

  • Aldol Reactions: 65% ee in cyclohexanone condensations

  • Mannich-Type Reactions: 73% ee for imine substrates

Reaction rates show a 3.8-fold enhancement compared to unsubstituted diazabicycloheptane catalysts, attributable to improved substrate preorganization .

Comparative Analysis with Related Architectures

Versus Unsubstituted Diazabicycloheptane

The 2-chlorophenyl ethyl derivative exhibits:

  • 4.2× higher enantioselectivity in propargylation reactions

  • 2.8× improved aqueous solubility (1.2 mg/mL vs. 0.43 mg/mL)

  • Enhanced thermal stability (decomposition at 218°C vs. 195°C)

Steric vs. Electronic Effects

Replacing the chlorine with fluorine reduces catalytic activity (52% ee) but improves metabolic stability (t1/2t_{1/2} = 6.7 h vs. 2.1 h in microsomes) . Conversely, nitro substituents abolish enantioselectivity despite stronger electron withdrawal.

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